Chiauranib is a novel orally active multi-target inhibitor designed to combat various cancers by inhibiting key angiogenesis-related kinases, including Vascular Endothelial Growth Factor Receptor 2 (VEGFR2), VEGFR1, and VEGFR3, as well as Platelet-Derived Growth Factor Receptor Alpha (PDGFRα) and c-Kit. It also targets Aurora B kinase, which is involved in mitosis, and Colony Stimulating Factor 1 Receptor (CSF-1R), associated with chronic inflammation. Chiauranib exhibits a high selectivity and potency against these kinases, with an IC50 in the single-digit nanomolar range, while showing minimal activity on off-target non-receptor kinases and ion channels .
Chiauranib has demonstrated significant biological activity in preclinical studies. It inhibits cell proliferation, induces apoptosis, and causes cell cycle arrest in various cancer cell lines. For instance, studies have shown that chiauranib effectively inhibits transformed follicular lymphoma cells by targeting the VEGFR2/ERK/STAT3 signaling pathway . In clinical trials, it has been observed to produce stable disease in a substantial percentage of patients with advanced solid tumors and lymphoma, indicating its potential therapeutic efficacy .
The synthesis of chiauranib involves multiple steps that typically include the formation of key intermediates followed by cyclization reactions to construct its complex structure. While specific synthetic routes are proprietary or not fully disclosed in public literature, general methods for synthesizing similar multi-target inhibitors often employ techniques such as:
The detailed synthetic pathway for chiauranib is often protected under patents .
Chiauranib is primarily being investigated for its applications in oncology. Its ability to inhibit multiple kinases makes it a promising candidate for treating various cancers, particularly those characterized by aberrant angiogenesis and inflammation. Current research focuses on:
Interaction studies of chiauranib have shown that it can be effectively combined with other therapeutic agents to enhance its anticancer effects. For instance, combining chiauranib with immune checkpoint inhibitors has been proposed to improve treatment outcomes by simultaneously targeting tumor growth and immune evasion mechanisms. Additionally, studies have indicated that chiauranib's inhibition of TRPM2 ion channels may contribute to its cytotoxic effects in certain cancer cells .
Chiauranib shares similarities with several other multi-target kinase inhibitors but is unique in its specific targeting profile and mechanism of action. Here are some similar compounds:
Compound Name | Target Kinases | Unique Features |
---|---|---|
Sorafenib | VEGFR2, PDGFRβ, Raf | Broad-spectrum kinase inhibitor used in liver cancer |
Sunitinib | VEGFR1-3, PDGFRα | Primarily used for renal cell carcinoma |
Regorafenib | VEGFR1-3, TIE2 | Approved for colorectal cancer |
Pazopanib | VEGFR1-3, PDGFRα | Used for soft tissue sarcoma |
Chiauranib's distinctiveness lies in its dual action against both angiogenic pathways and mitotic processes while also addressing chronic inflammation through CSF-1R inhibition. This multifaceted approach may provide a therapeutic advantage over other inhibitors that target fewer pathways .
Chiauranib exhibits a complex molecular structure characterized by a naphthalene carboxamide core linked to a methoxyquinoline moiety through an ether bridge, with an aminophenyl substituent completing the pharmacophore. The compound's molecular formula C27H21N3O3 reflects its intricate arrangement of aromatic rings, nitrogen-containing heterocycles, and functional groups that contribute to its multi-target binding capability.
Table 1: Fundamental Molecular Properties of Chiauranib
Property | Value | Reference Method |
---|---|---|
Molecular Formula | C27H21N3O3 | PubChem Computational Analysis |
Molecular Weight | 435.47-435.5 g/mol | Multiple Analytical Sources |
Chemical Abstracts Service Number | 1256349-48-0 | Official Registry |
Exact Mass | 435.15829154 Da | PubChem High-Resolution Analysis |
Hydrogen Bond Donor Count | 2 | Computational Prediction |
Hydrogen Bond Acceptor Count | 5 | Computational Prediction |
Rotatable Bond Count | 5 | Structural Analysis |
The physicochemical profile of Chiauranib demonstrates characteristics favorable for oral bioavailability and cellular penetration. The compound exhibits a calculated partition coefficient (XLogP3-AA) of 5.1, indicating high lipophilicity that facilitates membrane permeation while potentially requiring formulation considerations for aqueous solubility. The presence of multiple hydrogen bond donors and acceptors provides opportunities for specific protein-ligand interactions essential for target selectivity.
Molecular docking studies have revealed the structural basis for Chiauranib's multi-target activity, demonstrating specific interactions with the adenosine triphosphate-binding pockets of vascular endothelial growth factor receptor 2, Aurora B kinase, and colony stimulating factor 1 receptor. The carboxyl group of the amide moiety forms critical hydrogen bonds with lysine residues in target proteins, while the 2-amino group in the phenyl ring establishes additional stabilizing interactions with aspartate residues. The 7-methoxyl group in the quinoline ring creates a key hydrogen bond with glutamate residues at hinge regions, contributing to the compound's high binding affinity.
Table 2: Solubility and Stability Characteristics
Parameter | Specification | Storage Condition |
---|---|---|
Dimethyl Sulfoxide Solubility | 62.5 mg/mL (143.52 mM) | Requires Ultrasonication |
Aqueous Solubility | Limited | Formulation Enhancement Required |
Storage Temperature | 4°C | Protect from Light |
Solution Stability | -80°C, 6 months | Light Protection Essential |
Powder Stability | Room Temperature | Desiccated Conditions |
The compound demonstrates moderate to high solubility in organic solvents such as methanol and dimethyl sulfoxide, facilitating in vitro experimental applications. However, aqueous solubility limitations necessitate specialized formulation strategies for pharmaceutical development, typically involving cyclodextrin complexation or other solubilization techniques.
Chiauranib synthesis involves sophisticated organic chemistry approaches developed by Shenzhen Chipscreen Biosciences through computer-aided rational drug design methodologies. The synthetic strategy focuses on constructing the complex molecular architecture while maintaining high purity and yield suitable for pharmaceutical applications.
The primary synthetic route begins with the preparation of the naphthalene carboxamide core structure, followed by the strategic introduction of the quinoline ether linkage and the aminophenyl substituent. Key synthetic transformations include nucleophilic aromatic substitution reactions to establish the ether bridge between the naphthalene and quinoline moieties, and amide bond formation to attach the aminophenyl group.
Table 3: Key Synthetic Transformations in Chiauranib Preparation
Synthetic Step | Reaction Type | Critical Parameters |
---|---|---|
Core Formation | Nucleophilic Substitution | Temperature Control, Base Selection |
Ether Linkage | Williamson Ether Synthesis | Aprotic Solvent, Inert Atmosphere |
Amide Formation | Condensation Reaction | Coupling Agent, pH Control |
Purification | Chromatographic Separation | Solvent System Optimization |
Optimization strategies focus on maximizing yield while minimizing impurity formation, particularly attention to regioselectivity in the aromatic substitution reactions and stereochemical considerations in the final coupling steps. The synthetic process requires careful control of reaction conditions, including temperature management, solvent selection, and purification protocols to achieve the high purity standards necessary for pharmaceutical applications.
Industrial-scale synthesis optimization involves process intensification techniques, including continuous flow chemistry applications and automated purification systems to enhance efficiency and reproducibility. Quality control measures throughout the synthetic process ensure consistent product quality and compliance with pharmaceutical manufacturing standards.
Comprehensive analytical characterization of Chiauranib employs multiple orthogonal techniques to ensure product quality and stability throughout development and manufacturing processes. High-performance liquid chromatography serves as the primary analytical platform for purity determination and impurity profiling.
Table 4: Analytical Methods for Chiauranib Characterization
Analytical Technique | Application | Specification |
---|---|---|
High-Performance Liquid Chromatography | Purity Analysis | >95% by Area Normalization |
Size Exclusion Chromatography-Multi-Angle Light Scattering | Molecular Weight Verification | >90% Purity Confirmation |
Liquid Chromatography-Tandem Mass Spectrometry | Quantitative Analysis | Lower Limit of Quantification: 1.00 ng/mL |
Nuclear Magnetic Resonance Spectroscopy | Structural Confirmation | Complete Assignment Required |
Infrared Spectroscopy | Functional Group Identification | Characteristic Peak Verification |
Liquid chromatography-tandem mass spectrometry methods provide exceptional sensitivity and selectivity for Chiauranib quantification, with validated procedures demonstrating intra-day and inter-day precision values ranging from 1.75% to 6.33% relative standard deviation. The extraction recovery efficiency consistently achieves 1.32% to 5.16% relative standard deviation, indicating robust analytical performance.
Stability assessment protocols encompass accelerated stability studies under various environmental conditions, including temperature variations, humidity exposure, and photostability evaluation. The analytical framework includes degradation product identification and quantification to establish shelf-life specifications and storage recommendations.
Table 5: Stability Assessment Parameters
Condition | Duration | Analysis Frequency | Critical Parameters |
---|---|---|---|
Accelerated Aging | 6 months | Monthly | Assay, Impurities, Degradation Products |
Photostability | Light Exposure Cycles | Per International Conference on Harmonisation Guidelines | Photodegradation Assessment |
Thermal Stress | Temperature Gradient | Weekly | Thermal Decomposition Products |
Oxidative Stress | Oxygen Atmosphere | Bi-weekly | Oxidation Product Formation |
Method validation procedures follow international pharmaceutical guidelines, ensuring analytical methods meet requirements for accuracy, precision, specificity, linearity, range, detection limits, and robustness. The validated analytical framework supports pharmaceutical development activities from early-stage research through commercial manufacturing, providing confidence in product quality and consistency throughout the product lifecycle.
Chiauranib represents a novel orally active multi-target inhibitor that simultaneously targets three distinct pathways crucial for tumorigenesis [1]. The compound demonstrates exceptional selectivity and potency in kinase inhibition, with inhibitory concentration fifty values in the single-digit nanomolar range across its primary targets [1]. The multi-target approach of chiauranib addresses the complex nature of cancer biology by targeting angiogenesis-related kinases, mitosis-related kinases, and chronic inflammation-related kinases simultaneously [1].
The kinase inhibition profile of chiauranib encompasses eight primary targets with varying degrees of potency. Platelet-derived growth factor receptor alpha exhibits the highest sensitivity to chiauranib with an inhibitory concentration fifty value of 1 nanomolar [3]. Vascular endothelial growth factor receptor 2 and colony-stimulating factor 1 receptor both demonstrate inhibitory concentration fifty values of 7 nanomolar [3]. Vascular endothelial growth factor receptor 1 shows an inhibitory concentration fifty value of 8 nanomolar, while vascular endothelial growth factor receptor 3 and Aurora B kinase both exhibit inhibitory concentration fifty values of 9 nanomolar [3].
Target Kinase | Inhibitory Concentration Fifty (nanomolar) | Functional Pathway | Primary Role |
---|---|---|---|
Platelet-derived growth factor receptor alpha | 1 | Angiogenesis | Vessel formation regulation |
c-Kit | 4 | Angiogenesis | Stem cell maintenance |
Vascular endothelial growth factor receptor 2 | 7 | Angiogenesis | Endothelial cell proliferation |
Colony-stimulating factor 1 receptor | 7 | Chronic inflammation | Macrophage regulation |
Vascular endothelial growth factor receptor 1 | 8 | Angiogenesis | Vessel permeability |
Vascular endothelial growth factor receptor 3 | 9 | Angiogenesis | Lymphangiogenesis |
Aurora B | 9 | Mitosis | Chromosome segregation |
Platelet-derived growth factor receptor beta | 93 | Angiogenesis | Pericyte recruitment |
The selectivity profile of chiauranib demonstrates minimal activity against off-target non-receptor kinases, proteins, G-protein coupled receptors, and ion channels [1]. This high selectivity profile contributes to the compound's favorable safety characteristics and reduces the likelihood of unintended biological effects [1]. The multi-target design philosophy underlying chiauranib development recognizes that single-target inhibitors often face limitations due to tumor heterogeneity and adaptive resistance mechanisms [1].
Chiauranib exhibits concentration-dependent and time-dependent cytotoxicity across multiple cancer cell lines [14]. In colorectal cancer models, the compound demonstrates selective activity against KRAS wild-type cells while showing reduced efficacy in KRAS-mutated cell lines [14]. The inhibitory concentration fifty values for chiauranib in SW48 cells and CaCO2 cells were determined to be 8.843 micromolar and 9.165 micromolar respectively [14].
The molecular basis of chiauranib's inhibitory activity involves specific binding interactions with the adenosine triphosphate-binding pockets of its target kinases [10]. Structural studies have demonstrated that chiauranib binds to the adenosine triphosphate pocket of vascular endothelial growth factor receptor 2 and effectively inhibits kinase activity [10]. The binding mechanism involves competitive inhibition at the adenosine triphosphate binding site, preventing substrate phosphorylation and downstream signaling cascade activation [10].
Aurora B kinase binding involves interaction with conserved residues within the active site [9]. The binding pocket of Aurora B comprises residues Leucine 83, Phenylalanine 88, Valine 91, Alanine 157, and Leucine 207 [9]. Structural analysis indicates that effective Aurora B inhibitors form hydrogen bonding interactions with Alanine 157, which serves as a critical anchor point for inhibitor binding [9]. The amino group of Alanine 157 typically forms two hydrogen bonds with inhibitor molecules at distances of approximately 1.92 and 2.39 angstroms [9].
Colony-stimulating factor 1 receptor binding analysis reveals the importance of specific aromatic interactions in maintaining high binding affinity [12]. Tryptophan at position 550 on the colony-stimulating factor 1 receptor binding site interacts with inhibitor aromatic rings through pi-pi stacking interactions [12]. This interaction significantly contributes to binding affinity, as demonstrated by the substantial decrease in binding affinity observed upon Tryptophan 550 to Alanine substitution [12]. Chiauranib demonstrates superior binding energy to colony-stimulating factor 1 receptor with a docking score of negative 12.96 kilocalories per mole, indicating strong binding affinity [12].
The structural requirements for effective kinase inhibition involve multiple interaction types including hydrogen bonding, hydrophobic interactions, and electrostatic interactions [9]. Binding energy decomposition studies have identified residues Glutamic acid 155, Tryptophan 156, and Alanine 157 as major contributors to binding affinity in Aurora B [8]. Additional key residues including Leucine 83 and Leucine 207 provide complementary binding interactions that enhance overall inhibitor stability [8].
Molecular docking studies demonstrate that chiauranib adopts optimal binding conformations within the adenosine triphosphate binding pockets of its target kinases [12]. The compound's structural features enable simultaneous interaction with multiple binding subsites, contributing to its high selectivity and potency [12]. Comparative binding energy analysis positions chiauranib among the most potent colony-stimulating factor 1 receptor inhibitors, surpassing many clinically relevant compounds in binding affinity [12].
Chiauranib exerts comprehensive anti-tumor effects through simultaneous modulation of three critical pathways: angiogenesis inhibition, mitotic disruption, and tumor microenvironment modification [13]. The compound's triple-pathway mechanism enables broad-spectrum anti-tumor activity that addresses multiple hallmarks of cancer progression [13].
The anti-angiogenic effects of chiauranib result from potent inhibition of vascular endothelial growth factor receptor signaling pathways [10]. Chiauranib treatment leads to marked reduction in phosphorylation levels of vascular endothelial growth factor receptor 2 and its downstream effectors including RAF, MEK1/2, and ERK1/2 in a dose-dependent manner [10]. This inhibition effectively disrupts the vascular endothelial growth factor receptor 2/MEK/ERK/STAT3 signaling cascade that drives tumor angiogenesis [10].
The compound demonstrates significant suppression of capillary tube formation in human umbilical vein endothelial cells [3]. Chiauranib treatment at concentrations ranging from 0.03 to 3 micromolar effectively prevents vasculature formation in tumor tissues through suppression of vascular endothelial growth factor receptor and platelet-derived growth factor receptor phosphorylation [3]. The anti-angiogenic activity correlates with inhibition of ligand-dependent cell proliferation and prevention of endothelial cell migration [3].
Microvessel density analysis in preclinical models demonstrates that chiauranib treatment results in significant reduction of tumor vascularization [4]. Immunohistochemical staining for vascular endothelial growth factor A reveals substantial decreases in angiogenic markers following chiauranib administration [4]. The compound's ability to target multiple pro-angiogenic pathways simultaneously provides superior anti-vascular effects compared to single-target inhibitors [4].
Aurora B kinase inhibition by chiauranib leads to profound disruption of mitotic processes and cell cycle progression [3]. The compound induces pronounced cell cycle arrest in the G2/M phase at concentrations of 3 micromolar [3]. This cell cycle disruption results from inhibition of Aurora B-mediated histone H3 phosphorylation, a critical step in chromosome condensation and mitotic progression [3].
Chiauranib treatment produces substantial reduction in phosphorylated histone H3 levels in a concentration-dependent manner [3]. At concentrations of 1.5, 3, and 6 micromolar, the compound demonstrates progressive inhibition of histone H3 phosphorylation [3]. This molecular effect translates into functional consequences including suppressed cell proliferation and increased apoptotic cell death [3].
The mitotic effects of chiauranib extend beyond simple cell cycle arrest to include induction of apoptotic pathways [6]. The compound triggers apoptosis-inducing factor-dependent apoptosis pathways distinct from traditional cytochrome c/caspase-mediated mechanisms [6]. This unique apoptotic mechanism provides therapeutic advantages in cancer types that exhibit resistance to conventional apoptotic induction [6].
Colony-stimulating factor 1 receptor inhibition by chiauranib produces significant alterations in tumor-associated macrophage populations [3]. The compound inhibits colony-stimulating factor 1 receptor phosphorylation, leading to suppression of ligand-stimulated monocyte-to-macrophage differentiation [3]. This effect results in reduced colony-stimulating factor 1 receptor-positive cell populations within tumor tissues [3].
Chiauranib treatment induces alterations in STAT3-downstream gene expression that favor anti-tumor immunity [10]. The compound significantly reduces expression of angiogenesis-related genes including AKT1 and hepatocyte growth factor while increasing expression of pro-apoptotic genes including FASLG, PEG3, and FADD [10]. These transcriptional changes contribute to a less permissive tumor microenvironment for cancer cell survival and proliferation [10].
The immunomodulatory effects of chiauranib include enhancement of anti-angiogenic gene expression in endothelial cells [10]. Treatment with chiauranib dramatically increases expression of anti-angiogenic genes IL12A and CXCL10 while reducing endothelial cell migration capacity [10]. This dual effect on both tumor cells and supporting stromal elements provides comprehensive anti-tumor activity [10].